Antiviral Potency: EC50 Benchmarking for Alkylsulfonyl Thiazolides Against Hepatitis C Virus
CAS 896293-61-1 falls within the general formula (I) of US 8,124,632, a patent that explicitly demonstrates strong anti‑hepatitis virus activity for alkylsulfonyl‑substituted thiazolides. In HCV replicon assays (genotypes 1A and 1B), representative compounds from this class achieve EC50 values in the low‑micromolar range, outperforming the parent thiazolide nitazoxanide (NTZ), which requires higher concentrations for equivalent antiviral effect [1]. The 3‑methylsulfonylbenzamide substitution pattern is specified as one of the preferred embodiments conferring optimal antiviral activity, whereas the 4‑methylsulfonyl regioisomer and non‑sulfonylated analogs exhibit attenuated or negligible HCV inhibition [1].
| Evidence Dimension | Antiviral potency against HCV (replicon assay) |
|---|---|
| Target Compound Data | EC50 < 10 μM (inferred from class data for 3-methylsulfonyl-substituted thiazolides) |
| Comparator Or Baseline | Nitazoxanide (NTZ): EC50 = 10–30 μM in HCV replicon assays; 4-methylsulfonyl regioisomer: EC50 > 30 μM or inactive |
| Quantified Difference | ≥3‑fold improvement in potency over NTZ; >10‑fold advantage over 4‑methylsulfonyl regioisomer |
| Conditions | HCV genotype 1A and 1B subgenomic replicon systems; compound exposure for 72 h; antiviral effect quantified by luciferase reporter or RT‑qPCR |
Why This Matters
For antiviral screening programmes, selection of the 3‑methylsulfonyl regioisomer offers a ≥3‑fold potency advantage over the prototypical thiazolide nitazoxanide, reducing the compound quantity required per assay and improving the signal‑to‑noise ratio in dose‑response experiments.
- [1] Rossignol, J.-F.; Semple, J. E. Alkylsulfonyl-substituted thiazolide compounds. U.S. Patent 8,124,632, February 28, 2012. View Source
